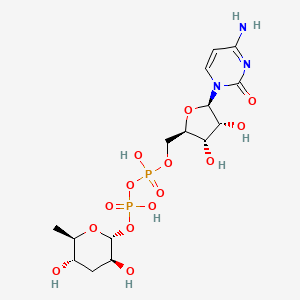

CDP-3,6-dideoxy-alpha-D-mannose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

CDP-3,6-dideoxy-alpha-D-mannose is a CDP-3,6-dideoxy-D-mannose in which the anomeric centre of the sugar component has alpha-configuration. It derives from an alpha-tyvelopyranose. It is a conjugate acid of a this compound(2-).

Aplicaciones Científicas De Investigación

Biosynthesis Pathways

CDP-3,6-dideoxy-alpha-D-mannose is a precursor for several important biochemical pathways. It is primarily utilized in the synthesis of dideoxy sugars that are integral to the structure of bacterial polysaccharides.

- Colitose Synthesis : The compound is a precursor for colitose, a component of lipopolysaccharides found in the outer membrane of Gram-negative bacteria. CDP-paratose synthase catalyzes the conversion of this compound into paratose, which is crucial for bacterial survival and pathogenicity .

- Capsular Polysaccharides : In certain bacteria, this compound is involved in the biosynthesis of capsular polysaccharides. These polysaccharides are essential for bacterial virulence as they help evade host immune responses .

Enzymatic Reactions

The compound serves as a substrate in various enzymatic reactions that modify sugar nucleotides.

- Epimerization : Enzymes such as CDP-paratose-2-epimerase utilize this compound to produce different sugar derivatives through epimerization processes. This reaction is significant for generating diverse glycan structures necessary for cellular functions and interactions .

- Synthesis of GDP-Perosamine : In studies involving Vibrio species, this compound has been shown to be converted into GDP-perosamine through a series of enzymatic steps involving RfbA and RfbE proteins. This pathway illustrates the versatility of this compound in synthesizing complex sugar structures .

Microbial Pathogenesis

Research has demonstrated that this compound plays a vital role in microbial pathogenesis.

- Virulence Factor : The synthesis of polysaccharides from this nucleotide sugar contributes to the virulence factors of pathogens like Salmonella and E. coli. These organisms utilize capsular polysaccharides to enhance their ability to evade host immune responses .

Potential Therapeutic Applications

Given its role in microbial virulence and polysaccharide synthesis, this compound may have potential applications in developing therapeutics against bacterial infections.

- Targeting Pathogen Synthesis : Inhibitors designed to block the enzymes that utilize this compound could potentially reduce the virulence of pathogenic bacteria by disrupting their ability to synthesize critical polysaccharides .

Research Methodologies

The study of this compound involves various methodologies:

Propiedades

Fórmula molecular |

C15H25N3O14P2 |

|---|---|

Peso molecular |

533.32 g/mol |

Nombre IUPAC |

[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,5S,6R)-3,5-dihydroxy-6-methyloxan-2-yl] hydrogen phosphate |

InChI |

InChI=1S/C15H25N3O14P2/c1-6-7(19)4-8(20)14(29-6)31-34(26,27)32-33(24,25)28-5-9-11(21)12(22)13(30-9)18-3-2-10(16)17-15(18)23/h2-3,6-9,11-14,19-22H,4-5H2,1H3,(H,24,25)(H,26,27)(H2,16,17,23)/t6-,7+,8+,9-,11-,12-,13-,14-/m1/s1 |

Clave InChI |

JHEDABDMLBOYRG-LLWSESFUSA-N |

SMILES isomérico |

C[C@@H]1[C@H](C[C@@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)O)O |

SMILES canónico |

CC1C(CC(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.